Heptadec-8-enoic acid
CAS No.: 7432-41-9
Cat. No.: VC19758992
Molecular Formula: C17H32O2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7432-41-9 |
|---|---|
| Molecular Formula | C17H32O2 |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | heptadec-8-enoic acid |
| Standard InChI | InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19) |
| Standard InChI Key | ZBIGLIMGCLJKHN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC=CCCCCCCC(=O)O |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Architecture
Heptadec-8-enoic acid is systematically named according to IUPAC guidelines as heptadec-8-enoic acid, denoting a 17-carbon chain (heptadec-) with a double bond at the 8th position (-8-en-) and a terminal carboxylic acid group (-oic acid). Its molecular formula is , with a molecular weight of 268.40 g/mol .
The compound’s structural specificity is evident in its SMILES notation:
CCCCCCCCC=CCCCCCCC(=O)O
This representation highlights the cis-configuration of the double bond (implied by absence of stereochemical indicators) and the uninterrupted alkyl chain .
Spectroscopic and Computational Descriptors
Key identifiers include:
A comparative analysis of computed properties reveals:
| Property | Value | Method/Source |
|---|---|---|
| Exact Mass | 268.240230259 g/mol | PubChem |
| Rotatable Bond Count | 14 | admetSAR 2.0 |
| H-Bond Donors/Acceptors | 1/1 | PlantaeDB |
These metrics underscore the molecule’s flexibility and capacity for hydrophobic interactions.
Natural Occurrence and Biosynthetic Context
Biological Sources
Heptadec-8-enoic acid has been isolated from:
Notably, PlantaeDB reports no confirmed plant sources , suggesting potential discrepancies in taxonomic identification or extraction methodologies between studies.
Physicochemical and Pharmacokinetic Profile
ADMET Predictions
Critical pharmacokinetic parameters predicted by admetSAR 2.0 :
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | High | 99.47 |
| Blood-Brain Barrier Penetration | Likely | 82.50 |
| CYP2C9 Substrate | Positive | 62.76 |
| Hepatotoxicity | Low Risk | 76.25 |
| Ames Mutagenicity | Negative | 99.00 |
These data suggest favorable absorption but potential challenges in metabolic stability due to CYP450 interactions.
Solubility and Permeability
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LogP: 6.90 (high lipophilicity) correlates with low aqueous solubility (<0.1 mg/mL predicted)
-
P-glycoprotein Substrate: 96.49% probability , indicating susceptibility to multidrug resistance efflux
Biological Activity and Molecular Targets
Experimentally Validated Targets
| Target (UniProt ID) | Activity (IC₅₀) | Biological Role |
|---|---|---|
| PPAR-alpha (Q07869) | 600 nM | Lipid metabolism regulation |
| LC-PTP (P35236) | 801 nM | Tyrosine phosphatase activity |
PPAR-alpha agonism suggests potential applications in dyslipidemia management, while LC-PTP inhibition implicates roles in cellular signaling modulation.
Predicted Target Interactions
Super-PRED analysis identifies high-probability interactions :
| Target | Probability (%) | Therapeutic Relevance |
|---|---|---|
| Glycine Transporter 2 | 97.97 | Neurological disorders |
| Cathepsin D | 95.56 | Cancer metastasis |
| Cyclooxygenase-2 | 94.14 | Inflammation |
The COX-2 interaction (94.14% probability) parallels structure-activity relationships of unsaturated fatty acids in eicosanoid biosynthesis.
Toxicological Considerations
Acute and Chronic Toxicity
Notably, the compound shows low carcinogenic potential (70.35% non-carcinogenic prediction) .
Ecotoxicological Impact
| Organism | Toxicity Probability (%) |
|---|---|
| Fish | 96.49 |
| Crustaceans | 89.00 |
| Honeybees | 99.60 (low risk) |
These predictions warrant environmental monitoring in industrial applications.
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